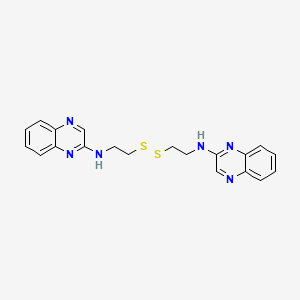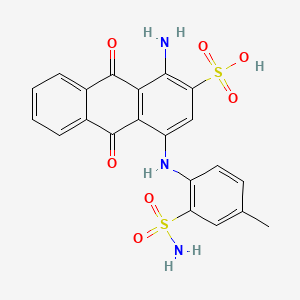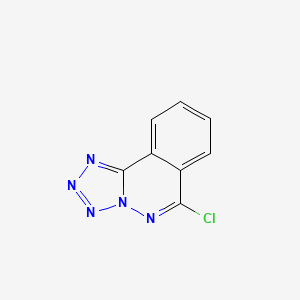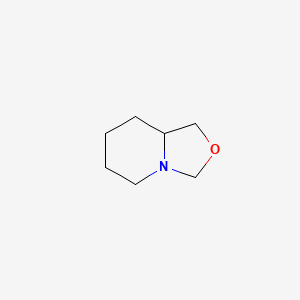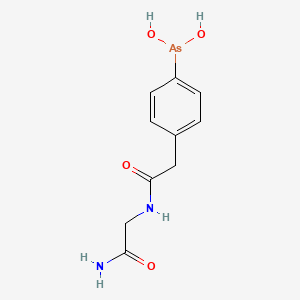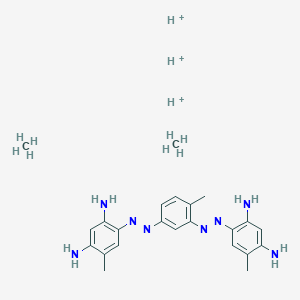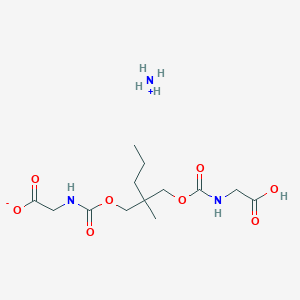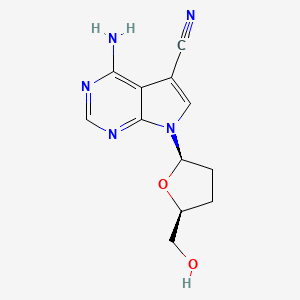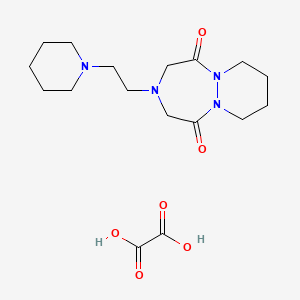
3-(2-Piperidin-1-ylethyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Piperidin-1-ylethyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperidine ring with a hexahydro-pyridazino-triazepine core, making it an interesting subject for chemical and pharmacological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Piperidin-1-ylethyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione oxalate typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step often involves the preparation of a piperidine derivative through the reaction of piperidine with an appropriate alkylating agent.
Cyclization: The piperidine derivative is then subjected to cyclization reactions to form the hexahydro-pyridazino-triazepine core. This step may involve the use of reagents such as hydrazine and formaldehyde under controlled conditions.
Oxalate Formation: Finally, the compound is converted to its oxalate salt form by reacting with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.
Biology
Biologically, it may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structure suggests possible applications in the design of enzyme inhibitors or receptor modulators.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its structural features make it a candidate for drug development, particularly in the areas of central nervous system disorders or infectious diseases.
Industry
Industrially, the compound might be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of 3-(2-Piperidin-1-ylethyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione oxalate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can engage in hydrogen bonding or hydrophobic interactions, while the triazepine core may participate in π-π stacking or other non-covalent interactions.
類似化合物との比較
Similar Compounds
- 3-(2-Piperidin-1-ylethyl)hexahydro-1H-pyridazino(1,2-a)pyrimidine-1,5(2H)-dione
- 3-(2-Piperidin-1-ylethyl)hexahydro-1H-pyridazino(1,2-a)pyrazine-1,5(2H)-dione
Uniqueness
Compared to similar compounds, 3-(2-Piperidin-1-ylethyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione oxalate stands out due to its triazepine core, which may confer unique reactivity and binding properties. This structural feature could enhance its potential as a pharmacological agent or a chemical intermediate.
特性
CAS番号 |
89990-62-5 |
|---|---|
分子式 |
C17H28N4O6 |
分子量 |
384.4 g/mol |
IUPAC名 |
oxalic acid;3-(2-piperidin-1-ylethyl)-2,4,7,8,9,10-hexahydropyridazino[1,2-a][1,2,5]triazepine-1,5-dione |
InChI |
InChI=1S/C15H26N4O2.C2H2O4/c20-14-12-17(11-10-16-6-2-1-3-7-16)13-15(21)19-9-5-4-8-18(14)19;3-1(4)2(5)6/h1-13H2;(H,3,4)(H,5,6) |
InChIキー |
DMGQKKYYZSQALZ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCN2CC(=O)N3CCCCN3C(=O)C2.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


